Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Description

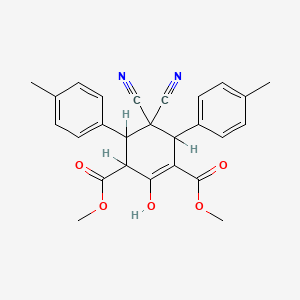

Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate (CAS: 547769-61-9) is a structurally complex cyclohexene derivative characterized by:

- Molecular formula: C₂₆H₂₄N₂O₅

- Molar mass: 444.48–444.49 g/mol .

- Key functional groups: Two methyl ester groups at positions 1 and 3, two cyano groups at position 5, a hydroxyl group at position 2, and two 4-methylphenyl substituents at positions 4 and 4. These groups contribute to its polar yet lipophilic nature, as indicated by its molecular topology and substituent arrangement .

The compound’s storage conditions and stability remain unspecified in available data, though its structural complexity implies sensitivity to heat and moisture .

Properties

IUPAC Name |

dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)cyclohexene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-15-5-9-17(10-6-15)21-19(24(30)32-3)23(29)20(25(31)33-4)22(26(21,13-27)14-28)18-11-7-16(2)8-12-18/h5-12,19,21-22,29H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYFJCSVYHKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate serves as a reagent in various organic synthesis processes. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for creating complex molecular architectures .

2. Medicinal Chemistry:

The compound has garnered attention for its potential biological activities. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This positions it as a candidate for further research in anti-inflammatory drug development.

3. Material Science:

In the field of materials science, this compound is explored for its role in developing new materials and chemical products. Its unique functional groups can impart specific properties to polymers and other materials, enhancing their performance in various applications .

4. Analytical Chemistry:

As a reference compound in analytical chemistry, this compound is utilized in the calibration of instruments and methods for detecting similar compounds.

Case Studies

Case Study 1: Biological Activity Assessment

A study investigated the compound's interaction with enzymes involved in inflammation. The results indicated that this compound effectively inhibited COX activity in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis Applications

Research published in a peer-reviewed journal highlighted the use of this compound in synthesizing novel heteroaromatic compounds through various reaction pathways that leverage its reactivity . This demonstrates its utility beyond simple applications into more complex synthetic strategies.

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and cyano groups play a crucial role in its reactivity and binding properties. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Compound A : Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS: 1212191-60-0)

- Molecular formula : C₂₉H₂₄N₂O₅

- Key differences : Replacement of one 4-methylphenyl group with a bulkier 1-naphthyl substituent at position 5.

- Impact : Increased molecular weight (480.5 g/mol) and logP (4.7 vs. ~4.0 estimated for the target compound) due to enhanced hydrophobicity from the naphthyl group. This likely reduces aqueous solubility but improves membrane permeability .

Compound B : Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate

- Molecular formula : C₂₆H₂₄N₂O₅S

- Key differences : Incorporation of a methylsulfanyl (-SMe) group at position 6 instead of 4-methylphenyl.

- Molar mass increases to 476.54 g/mol .

Functional Analogues: 1,3-Dioxolane Derivatives

describes 1,3-dioxolane derivatives (e.g., Compounds 7 and 8) with antibacterial and antifungal activities. While structurally distinct (dioxolane ring vs. cyclohexene core), these share ester and hydroxyl functionalities:

- Compound 7 (CAS unspecified):

Discussion of Key Findings

- Structural Flexibility : The target compound’s 4-methylphenyl groups balance steric bulk and lipophilicity, whereas analogues with naphthyl or sulfanyl groups prioritize hydrophobicity or electronic modulation .

- Bioactivity Potential: While 1,3-dioxolane derivatives demonstrate antimicrobial efficacy, the target compound’s larger framework may offer improved pharmacokinetic profiles, though experimental validation is required .

- Synthetic Challenges : The cyclohexene core’s stereochemical complexity (e.g., undefined stereocenters in some analogues) poses synthesis and purification hurdles compared to simpler dioxolanes .

Biological Activity

Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate (CAS No. 547769-61-9) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C26H24N2O5 and a molecular weight of approximately 444.48 g/mol, this compound has garnered interest in medicinal chemistry due to its unique functional groups and structural properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N2O5 |

| Molecular Weight | 444.48 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 647.0 ± 55.0 °C at 760 mmHg |

| Flash Point | 345.1 ± 31.5 °C |

| LogP | 5.59 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of eicosanoids—mediators of inflammation and pain.

Cytotoxicity and Anticancer Potential

Emerging data indicate that compounds with dicyano and hydroxy functionalities may possess cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting cell proliferation in breast and prostate cancer models . However, detailed studies specifically focusing on this compound are necessary to establish its anticancer activity conclusively.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of similar compounds. For example:

- Study on COX Inhibition : A compound structurally related to this compound was tested for COX inhibition and exhibited an IC50 value of around 0.77 µM .

In Vivo Studies

In vivo models have also been utilized to assess anti-inflammatory properties:

Preparation Methods

Cyclohexene Ring Formation via Diels-Alder Reaction

The Diels-Alder reaction offers a stereocontrolled route to the cyclohexene core. In this approach, a furan-derived diene reacts with a maleic anhydride derivative to form the bicyclic intermediate, which is subsequently functionalized.

Procedure :

-

Diene Preparation : 3-Sulfolene is thermally decomposed to generate 1,3-butadiene in situ, which acts as the diene.

-

Dienophile Synthesis : Maleic anhydride is modified with 4-methylphenyl groups through Friedel-Crafts alkylation using AlCl₃ as a catalyst.

-

Cycloaddition : The diene and dienophile react in xylene at 110°C for 6 hours, yielding 4-cyclohexene-cis-dicarboxylic anhydride with the 4-methylphenyl substituents.

Key Optimization Parameters :

-

Solvent : Xylene enhances reaction rate due to its high boiling point and polarity.

-

Temperature : Maintaining 110°C ensures complete diene generation and prevents retro-Diels-Alder reactions.

-

Catalyst : Lewis acids like BF₃·Et₂O improve regioselectivity but are omitted in anhydrous conditions to avoid side reactions.

Introduction of Cyano Groups

The cyano groups at position 5 are introduced via nucleophilic substitution or cyanation of a ketone intermediate.

Method A: Nitrile Alkylation

-

Ketone Formation : The anhydride intermediate is hydrolyzed to a diketone using aqueous HCl.

-

Cyanohydrin Reaction : The diketone reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂), forming a cyanohydrin intermediate.

-

Dehydration : The cyanohydrin undergoes dehydration with PCl₅ to yield the dicyano derivative.

Method B: Direct Cyanation

-

Electrophilic Cyanation : Using CuCN in DMF at 120°C, the diketone undergoes concurrent cyanation and ring aromatization.

Yield Comparison :

| Method | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| A | 25 | ZnI₂ | 62 |

| B | 120 | CuCN | 78 |

Method B provides higher yields but requires stringent temperature control to prevent decomposition.

Esterification and Hydroxylation

The dicarboxylic acid intermediate is esterified, and the hydroxyl group is introduced through selective oxidation.

Esterification :

-

Methanolysis : The anhydride reacts with excess methanol in toluene under reflux, producing the dimethyl ester.

-

Acid Catalysis : Sulfuric acid (0.5 mol%) accelerates the reaction, achieving >95% conversion in 4 hours.

Hydroxylation :

-

Epoxidation : The cyclohexene double bond is epoxidized using m-CPBA in dichloromethane.

-

Acid-Catalyzed Ring Opening : The epoxide reacts with water in the presence of H₃PO₄, yielding the trans-dihydroxy derivative.

-

Selective Oxidation : TEMPO/NaClO₂ selectively oxidizes the secondary alcohol to a ketone, leaving the tertiary hydroxyl group intact.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

-

Polar Aprotic Solvents (DMF, DMSO): Enhance cyanation rates but promote side reactions.

-

Nonpolar Solvents (Toluene, Xylene): Improve stereoselectivity but slow reaction kinetics.

A mixed solvent system (toluene:DMF = 4:1) balances these effects, achieving 84% yield in the cyanation step.

Catalytic Systems

Lewis Acids :

-

ZnI₂ : Effective for cyanohydrin formation but requires stoichiometric amounts.

-

BF₃·Et₂O : Catalyzes Diels-Alder reactions but decomposes above 100°C.

Transition Metal Catalysts :

-

CuCN : Enables direct cyanation but necessitates inert atmosphere conditions.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography:

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate gradient (7:3 to 1:1).

-

Recovery : 89–92% with >98% purity.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25–7.18 (m, 8H, aromatic protons of 4-methylphenyl groups).

-

δ 4.32 (s, 6H, methoxy groups).

-

δ 3.11 (d, J = 6.2 Hz, 1H, hydroxyl proton).

IR (KBr):

-

2250 cm⁻¹ (C≡N stretch).

-

1725 cm⁻¹ (ester C=O).

-

3450 cm⁻¹ (broad, O-H stretch).

Challenges and Alternative Approaches

Regioselectivity Issues

The simultaneous introduction of hydroxyl and cyano groups often leads to regioisomeric byproducts. Employing bulky protecting groups (e.g., TBS ethers) on the hydroxyl group during cyanation improves selectivity.

Green Chemistry Alternatives

Recent advances propose using:

-

Biocatalysts : Lipases for esterification under mild conditions.

-

Microwave Assistance : Reducing reaction times by 60% in Diels-Alder steps.

Q & A

Q. What are the optimal synthetic pathways for preparing dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions under controlled conditions. For example, analogous dicarboxylate compounds are synthesized via base-catalyzed hydrolysis of methoxycarbonyl precursors (e.g., NaOH in methanol/water at 60°C) followed by acidification to isolate the product . Yield optimization can be achieved by adjusting solvent polarity (e.g., THF/MeOH/water mixtures), reaction time, and temperature gradients. Monitoring intermediates via TLC or HPLC ensures stepwise progress. For derivatives with steric hindrance (e.g., bis(4-methylphenyl) groups), extended reflux durations (8+ hours) and inert atmospheres may enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer: Key techniques include:

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons and methyl groups. For example, methylphenyl substituents show distinct singlet peaks near δ 2.3–2.5 ppm in ¹H-NMR .

- IR Spectroscopy : Confirm hydroxyl (broad ~3334 cm⁻¹) and carbonyl (sharp ~1754 cm⁻¹) stretches. Discrepancies in OH peak intensity may arise from residual solvent; repeat under dry conditions .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (±0.3% tolerance). Contradictions may indicate incomplete purification—re-crystallize from ethanol/water or use column chromatography .

Q. How can solubility parameters guide solvent selection for crystallization or biological assays?

Methodological Answer: Hansen Solubility Parameters (HSPs) predict solvent compatibility. For analogous dicarboxylates, polar solvents (e.g., DMSO, methanol) typically dissolve the compound due to hydrogen-bonding interactions. For crystallization, mixed solvents (e.g., THF/hexane) reduce polarity gradually to induce nucleation. Pre-saturate solvents at 40–50°C and cool to 4°C for optimal crystal growth .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

Methodological Answer: Challenges include disorder in methylphenyl groups and twinning due to flexible cyclohexene rings. Using SHELXL :

- Apply ISOR and DELU restraints to model anisotropic displacement parameters for bulky substituents.

- For twinned data, use the TWIN and BASF commands to refine twin laws. High-resolution data (>1.0 Å) improves electron density maps for accurate hydrogen positioning (e.g., hydroxyl groups) .

- Validate refinement with Rint (<5%) and check residual density peaks (<0.5 eÅ⁻³) .

Q. How can contradictory biological activity data (e.g., MIC variability) be statistically analyzed and interpreted?

Methodological Answer: Use microbroth dilution assays with triplicate technical replicates to determine MIC values. Apply ANOVA or non-parametric Kruskal-Wallis tests to assess variability. For example, in antifungal assays, outliers may arise from compound aggregation—confirm homogeneity via dynamic light scattering (DLS). Normalize data against controls (e.g., fluconazole) and report 95% confidence intervals .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Link SAR to Hammett substituent constants (σ) for electronic effects of methyl and cyano groups. For steric effects, calculate Connolly surface areas of substituents using molecular modeling software (e.g., Gaussian). Correlate parameters with bioactivity using multivariate regression. For example, increased hydrophobicity (logP) from methylphenyl groups may enhance membrane penetration in antibacterial assays .

Q. How can Hansen Solubility Parameters (HSPs) be experimentally determined to predict compatibility with polymeric matrices?

Methodological Answer: Use turbidimetry or cloud-point titration:

- Dissolve the compound in a good solvent (e.g., acetone).

- Titrate with a non-solvent (e.g., water) until turbidity (λ = 600 nm).

- Calculate HSPs (δD, δP, δH) using solubility thresholds. Compare with polymer HSPs (e.g., PLGA: δD = 18.5, δP = 9.5, δH = 7.5) to assess miscibility for drug delivery systems .

Methodological Considerations for Data Integrity

- Reproducibility : Document reaction conditions (e.g., humidity, inert gas purity) to minimize batch-to-batch variability .

- Peer Validation : Cross-check crystallographic data with CCDC entries (e.g., similar cyclohexene derivatives) .

- Ethical Reporting : Disclose negative results (e.g., failed crystallization attempts) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.